2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.4g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , commonly referred to as a thiazolidine derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
The molecular formula of this compound is C9H15N3O2S, with a molecular weight of approximately 229.30 g/mol. It features a thiazolidine ring, which is known for its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C9H15N3O2S |
Molecular Weight | 229.30 g/mol |
IUPAC Name | 2-(3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI Key | CHKBMLRREXZXGI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions to form the thiazolidine ring, followed by amidation to introduce the acetamide group. The synthesis can be optimized for yield and purity using batch or continuous flow reactors.
Thiazolidine derivatives, including this compound, exhibit their biological activity through several mechanisms:
- Enzyme Interaction : They can inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : These compounds may bind to cellular receptors, modulating signaling pathways.
- Genetic Material Interaction : They might interact with DNA or RNA, affecting gene expression and cellular function .
Antibacterial Activity
Research indicates that thiazolidine derivatives possess significant antibacterial properties. For instance, studies have shown that related compounds can inhibit bacterial growth in various strains, demonstrating their potential as antimicrobial agents .
Anticancer Properties
Thiazolidine derivatives have also been evaluated for their anticancer activity. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) by modulating cell cycle progression and promoting oxidative stress .
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. This activity is crucial for protecting cells from oxidative damage .
Case Studies
- Anticancer Activity : A study evaluating the effects of thiazolidine derivatives on MDA-MB-231 cells showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers.
- Antibacterial Efficacy : Another investigation reported that compounds structurally similar to this compound demonstrated significant inhibition against Gram-positive bacteria, highlighting their potential as new antibiotics.
Future Directions
Given the promising biological activities of this compound, further research is warranted to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Conduct in vivo studies to evaluate therapeutic potential and safety profiles.
- Investigate combinations with existing therapies for enhanced anticancer effects.
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-7-5-6-10(8-11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRVMTXTLBRRKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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